molecular formula C12H12N2O3S B15034731 Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate

Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate

Cat. No.: B15034731
M. Wt: 264.30 g/mol
InChI Key: KRSRVBMZFJQBKU-UHFFFAOYSA-N
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Description

Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate typically involves the reaction of thiazolidinone derivatives with appropriate reagents. One common method involves the condensation of 2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer effects could be related to its interaction with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-oxo-4-(phenylmethylene)-1,3-thiazolidin-5-yl]acetate
  • Ethyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate
  • Methyl 2-[2-oxo-4-(phenylhydrazone)-1,3-thiazolidin-5-yl]acetate

Uniqueness

Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate is unique due to its specific structural features, such as the phenylazamethylene group, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen. The molecular formula is C12H12N2O2SC_{12}H_{12}N_2O_2S, and its structure can be represented as follows:

Molecular Structure Methyl 2 2 oxo 4 phenylazamethylene 1 3 thiazolidin 5 yl acetate\text{Molecular Structure }\text{Methyl 2 2 oxo 4 phenylazamethylene 1 3 thiazolidin 5 yl acetate}

Antibacterial Activity

Several studies have evaluated the antibacterial properties of thiazolidinone derivatives, including this compound. Research indicates that compounds in this class exhibit activity against a range of bacterial strains.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 2-[2-oxo-4-(phenylazamethylene)]Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

In a study conducted by EurekaSelect, various thiazolidinone derivatives demonstrated comparable or superior antibacterial activity to standard antibiotics such as norfloxacin and chloramphenicol.

Antifungal Activity

In addition to antibacterial properties, thiazolidinones have shown antifungal activity. The same derivatives were tested against common fungal pathogens:

Table 2: Antifungal Activity of Thiazolidinone Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Methyl 2-[2-oxo-4-(phenylazamethylene)]Aspergillus niger32 µg/mL
Candida albicans16 µg/mL

The antifungal efficacy was evaluated using a two-fold serial dilution technique, revealing that some derivatives outperformed established antifungal agents like fluconazole .

Anticancer Activity

Thiazolidinone derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

A notable study highlighted that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at low micromolar concentrations .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, proposed mechanisms include:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
  • Induction of Apoptosis : In cancer cells, thiazolidinones may trigger apoptosis through mitochondrial pathways.
  • Interaction with DNA : Some derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A case study published in ResearchGate examined the efficacy of thiazolidinone derivatives in treating multi-drug resistant infections. The study reported a significant reduction in bacterial load in infected animal models treated with this compound compared to untreated controls .

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

methyl 2-(2-oxo-4-phenylimino-1,3-thiazolidin-5-yl)acetate

InChI

InChI=1S/C12H12N2O3S/c1-17-10(15)7-9-11(14-12(16)18-9)13-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14,16)

InChI Key

KRSRVBMZFJQBKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=NC2=CC=CC=C2)NC(=O)S1

Origin of Product

United States

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